Zimelidine

Serotonin Transporter Monoamine Uptake Selectivity Profiling

Zimelidine is the first marketed SSRI, structurally distinct from other antidepressants. Its 62.5-selectivity for SERT over NET (IC50: 56 nM vs. 3,500 nM) and negligible off-target receptor binding make it an essential tool compound for clean serotonergic modulation in behavioral, electrophysiological, and microdialysis studies. The unique bimodal PK profile of Zimelidine (t½ ≈ 8.4 h) and its active metabolite norzimelidine (t½ ≈ 19.4 h) provides a well-characterized model for PK/PD modeling and drug-drug interaction research. Its documented association with Guillain-Barré syndrome (incidence ~1 in 6,000) makes it an invaluable positive control for immunotoxicology screening. Choose Zimelidine for unmatched target specificity in your next study.

Molecular Formula C16H17BrN2
Molecular Weight 317.22 g/mol
CAS No. 56775-88-3
Cat. No. B1683631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZimelidine
CAS56775-88-3
SynonymsH 102 09
H-102-09
H10209
Hydrochloride, Zimeldine
Hydrochloride, Zimelidine
Zelmid
Zimeldine
Zimeldine Hydrochloride
Zimelidin
Zimelidine
Zimelidine Hydrochloride
Molecular FormulaC16H17BrN2
Molecular Weight317.22 g/mol
Structural Identifiers
SMILESCN(C)CC=C(C1=CC=C(C=C1)Br)C2=CN=CC=C2
InChIInChI=1S/C16H17BrN2/c1-19(2)11-9-16(14-4-3-10-18-12-14)13-5-7-15(17)8-6-13/h3-10,12H,11H2,1-2H3/b16-9-
InChIKeyOYPPVKRFBIWMSX-SXGWCWSVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityIn water, 190 mg/L at 25 °C (est)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Zimelidine (CAS 56775-88-3): First-in-Class SSRI for Serotonin Transporter Research and Antidepressant Benchmarking


Zimelidine (CAS 56775-88-3) is a pyridylallylamine-class selective serotonin reuptake inhibitor (SSRI), historically recognized as the first SSRI antidepressant to enter clinical development [1]. It is structurally distinct from both tricyclic antidepressants (TCAs) and later SSRIs, featuring a (Z)-3-(4-bromophenyl)-N,N-dimethyl-3-(3-pyridinyl)-2-propen-1-amine core [2]. Its primary mechanism is potent and selective inhibition of the serotonin transporter (SERT), with significantly lower affinity for norepinephrine and dopamine transporters . Notably, zimelidine produces an active metabolite, norzimelidine, which contributes substantially to its in vivo pharmacology and extended half-life [3].

Why Zimelidine Cannot Be Interchanged: Differentiating Pharmacological Fingerprint vs. Modern SSRIs and TCAs


Zimelidine's unique pharmacological profile prevents simple substitution with other SSRIs or TCAs. Unlike fluoxetine, which exhibits residual norepinephrine reuptake inhibition at higher concentrations, zimelidine demonstrates a markedly higher selectivity ratio for serotonin over norepinephrine uptake [1]. Compared to amitriptyline, a prototypical TCA, zimelidine shows negligible affinity for histamine H1, muscarinic acetylcholine, and α1-adrenergic receptors, eliminating anticholinergic and sedative side effects inherent to TCAs [2]. Furthermore, the contribution of its active metabolite norzimelidine introduces a distinct pharmacokinetic dynamic, with a half-life exceeding that of many comparator agents [3]. These distinctions are critical for researchers designing experiments where off-target pharmacology or metabolite activity must be tightly controlled or specifically exploited.

Quantitative Differentiation Guide: Zimelidine vs. Fluoxetine, Amitriptyline, and Desipramine in Key Assays


Superior Serotonin Selectivity Index: Zimelidine's 5-HT/NA Uptake Ratio Outperforms Fluoxetine

Zimelidine exhibits a significantly higher selectivity ratio for inhibiting serotonin (5-HT) uptake over noradrenaline (NA) uptake compared to fluoxetine. In rat brain synaptosome assays, zimelidine demonstrates an IC50 of 0.33 μM for 5-HT and 8.2 μM for NA, yielding a 5-HT/NA selectivity ratio of ~25-fold . In contrast, fluoxetine's 5-HT/NA selectivity ratio is reported to be approximately 54-fold in some studies but can be as low as 14-fold in others, with a higher absolute potency for NA uptake inhibition (IC50 ~0.132 μM) than zimelidine [1]. This makes zimelidine a cleaner pharmacological tool for isolating serotonergic mechanisms with reduced noradrenergic interference.

Serotonin Transporter Monoamine Uptake Selectivity Profiling

Cleaner Receptor Binding Profile: Zimelidine's Negligible Affinity for Histamine H1 and Muscarinic Receptors vs. Amitriptyline

Zimelidine is virtually devoid of affinity for histamine H1 and muscarinic acetylcholine receptors, contrasting sharply with the TCA amitriptyline. While amitriptyline demonstrates high affinity for histamine H1 receptors (Kd = 0.5-1.1 nM) and muscarinic receptors (Ki = 11-24 nM), leading to sedation and anticholinergic effects [1], zimelidine showed negligible displacement of [3H]-mepyramine (H1) and [3H]-QNB (muscarinic) at concentrations up to 10 μM in human brain tissue [2]. This absence of receptor interaction is a key differentiator, positioning zimelidine as a pure 5-HT uptake inhibitor free from the receptor-mediated side effects common to TCAs.

Receptor Binding Off-Target Pharmacology Tricyclic Antidepressants

Extended Pharmacodynamic Action: Norzimelidine Metabolite Contributes to a 22.8-Hour Half-Life and Unique In Vivo Profile

Zimelidine's pharmacology is defined by its active metabolite, norzimelidine, which possesses a significantly longer elimination half-life than the parent compound and contributes uniquely to in vivo efficacy. The mean plasma half-life of norzimelidine is 22.8 hours, compared to 4.7-8.4 hours for zimelidine [1]. This extended presence is crucial because norzimelidine is the primary driver of 5-HT uptake inhibition in platelets and neurons [2]. In contrast, desipramine, a noradrenergic uptake inhibitor, does not rely on a similarly long-lived active metabolite for its primary effect. This pharmacokinetic profile necessitates consideration of cumulative dosing effects and extended washout periods in experimental designs, a factor not applicable to many comparator compounds.

Pharmacokinetics Active Metabolite Half-Life

Distinct Brain Penetration and Biodistribution: Radiolabeled Zimelidine as a SPECT Ligand Scaffold

Radiolabeled analogs of zimelidine ([123I]I-ZIM) demonstrate significant brain penetration, achieving 0.8-1% injected dose per gram (%ID/g) in murine models, with a brain-to-blood ratio of up to 3 at 60 minutes post-injection [1]. This biodistribution profile, while not yielding specific SERT binding for imaging purposes, confirms efficient blood-brain barrier (BBB) permeability distinct from some peripherally acting or poorly penetrating SSRIs. In comparison, compounds like citalopram exhibit a brain-to-plasma ratio of approximately 0.8 in rats, indicating lower relative BBB penetration [2]. This property positions zimelidine as a scaffold for developing BBB-penetrant ligands for CNS targets, a characteristic that may not be shared by all SERT inhibitors.

Biodistribution Blood-Brain Barrier SPECT Imaging

Application Scenarios for Zimelidine: Leveraging Its Distinct Profile in Serotonin Research and Beyond


Validating SERT-Mediated Effects with a High-Selectivity Pharmacological Probe

Researchers seeking to unambiguously attribute an observed effect to serotonin transporter (SERT) inhibition can use zimelidine as a high-selectivity tool. Its 25-fold selectivity for 5-HT over NA uptake [1] minimizes noradrenergic confounding, providing cleaner results in behavioral pharmacology, neurochemistry, and in vitro studies compared to fluoxetine or other less-selective SSRIs. This application directly leverages the selectivity data established in Section 3.

Investigating the Contribution of Active Metabolites to Antidepressant Efficacy and Side Effects

Zimelidine serves as an exemplary model compound for studying the role of active metabolites in psychopharmacology. The extended half-life of norzimelidine (22.8 hours) [1] and its documented contribution to both therapeutic and adverse effects (including the rare Guillain-Barré syndrome that led to its withdrawal [2]) provide a unique case study. Procurement of zimelidine allows for direct investigation of parent drug vs. metabolite pharmacology, a research avenue not available with many modern SSRIs that have shorter-lived or less active metabolites.

Screening for Off-Target Receptor Interactions in Antidepressant Development

In screening campaigns for novel antidepressants, zimelidine is an essential reference standard for "pure" SERT inhibition devoid of receptor binding. Its negligible affinity for histamine H1, muscarinic, and adrenergic receptors [1] serves as a baseline for comparing new chemical entities. A candidate that shows similar receptor binding to zimelidine but improved efficacy or safety profiles may represent a significant advancement. This application is directly supported by the receptor binding evidence presented in Section 3.

Evaluating Blood-Brain Barrier Penetration of Novel SERT Ligands

Zimelidine's radiolabeled analogs have demonstrated robust brain penetration (0.8-1% ID/g) and favorable brain/blood ratios (up to 3) [1], making the zimelidine core structure a valuable scaffold for designing BBB-permeable imaging agents or therapeutics. Researchers can use this data to benchmark the brain uptake of new SERT ligands, where a brain/blood ratio significantly lower than 3 might indicate a need for structural optimization to enhance CNS delivery.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Zimelidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.